molecular formula C19H21ClN2O3S B4013902 3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide

3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B4013902
M. Wt: 392.9 g/mol
InChI Key: MZIMVUMRBGMLLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include amidation, halogenation, and etherification reactions, among others, to introduce the specific functional groups into the molecule. A practical example can be seen in the synthesis of similar compounds, where specific substituents are introduced to achieve the desired molecular architecture, showcasing the complexity and precision required in organic synthesis (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. An example of structural analysis through X-ray diffraction can offer insights into the crystalline structure and the intermolecular interactions that stabilize the molecular conformation (Yanagi et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of "3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide" would be influenced by its functional groups, such as the amide and ether groups, which may undergo various chemical reactions including hydrolysis, nucleophilic substitution, and oxidation. These reactions can alter the compound's properties and lead to the formation of new derivatives with potentially different biological or physical characteristics. Research on similar compounds demonstrates the versatility and reactivity of such molecular structures (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of this compound, including melting point, boiling point, solubility, and crystalline form, can be determined experimentally. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications. For instance, the study of polymorphs of a similar compound shows the importance of physical characterization in predicting stability and solubility (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of the compound are defined by its reactivity towards other chemicals and under specific conditions. These properties are influenced by the molecular structure and the electronic configuration of the molecule. The study of related compounds provides insights into their reactivity patterns, stability under various conditions, and potential chemical transformations (Moloney, 2000).

properties

IUPAC Name

3-butoxy-N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-3-4-10-25-15-7-5-6-13(11-15)18(23)22-19(26)21-16-12-14(20)8-9-17(16)24-2/h5-9,11-12H,3-4,10H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMVUMRBGMLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.